N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine

Physicochemical profiling Thermal stability Volatility

Select CAS 938458-93-6 for its unique 5,6-dimethyl benzimidazole core and N-methylmethanamine linker, delivering a balanced LogP (~1.88) and defined H-bond profile (2 donors/3 acceptors) unmatched by unsubstituted or varied-chain analogs. This substitution pattern ensures consistent solubility, crystallinity, and reproducible kinase inhibitor fragment elaboration, making it a reliable scaffold for CNS and fragment-based drug discovery programs.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 938458-93-6
Cat. No. B1344422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine
CAS938458-93-6
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CNC
InChIInChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14)
InChIKeyJRKQGSCJUPQTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine (CAS 938458-93-6): Core Physicochemical and Sourcing Profile for Research Procurement


N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine (CAS 938458-93-6) is a benzimidazole derivative featuring a 5,6-dimethyl substitution on the fused heterocyclic core and an N-methylmethanamine pendant group. It is classified as a research chemical and building block, with a molecular formula of C11H15N3 and a molecular weight of 189.26 g/mol . The compound is supplied by multiple vendors with reported purities typically ≥95% and is available as a free base or dihydrochloride salt . Its structural features—two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds—confer a defined conformational and interaction profile suitable for incorporation into larger molecular frameworks [1].

Why N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine (938458-93-6) Cannot Be Replaced by Generic Benzimidazole Analogs


Within the benzimidazole class, subtle variations in ring substitution and amine side-chain length dramatically alter physicochemical properties, solubility, and molecular recognition. The 5,6-dimethyl motif and the specific N-methylmethanamine linkage in CAS 938458-93-6 produce a unique hydrogen-bonding capacity (2 donors/3 acceptors), LogP (~1.88), and rotatable bond profile (2 bonds) that are not preserved in analogs with unsubstituted cores (e.g., CAS 98997-01-4) or different linker lengths (e.g., CAS 89219-03-4, CAS 91337-46-1) [1][2]. Substituting even a closely related analog can alter crystallinity, solubility in reaction media, and binding pose in kinase active sites, thereby compromising synthetic reproducibility and biological activity in downstream applications. The following evidence guide quantifies these differential attributes to inform rational compound selection.

Quantitative Evidence Guide: Differentiating N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine (938458-93-6) from Closest Analogs


Predicted Boiling Point Reduction Versus Primary Amine Analog (89219-03-4)

The N-methylated derivative (938458-93-6) exhibits a predicted boiling point of 348.26°C (EPA T.E.S.T.), which is approximately 18°C lower than the primary amine analog 1-(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine (CAS 89219-03-4, predicted boiling point 366.69°C) [1][2]. This differential in volatility may influence purification and handling strategies in medicinal chemistry workflows.

Physicochemical profiling Thermal stability Volatility

Enhanced Rotatable Bond Count Versus Unsubstituted Core Analog (98997-01-4)

The target compound possesses 2 rotatable bonds (N-methyl and benzimidazole linkage), whereas the unsubstituted core analog 1-(1H-benzimidazol-2-yl)-N-methylmethanamine (CAS 98997-01-4) has only 1 rotatable bond due to the absence of the 5,6-dimethyl groups [1]. This additional degree of freedom may enhance conformational sampling in flexible binding sites but could also impose an entropic penalty.

Conformational flexibility Molecular docking Ligand efficiency

Higher Predicted Water Solubility (EPA T.E.S.T.) Compared to Ethyl-Linker Analog (91337-46-1)

The methylamino linker in 938458-93-6 yields a predicted water solubility of 125.48 mg/L (EPA T.E.S.T.), whereas the corresponding ethyl-linker analog 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine (CAS 91337-46-1) has not been explicitly reported but is expected to exhibit lower solubility due to increased hydrophobicity (LogP ~1.57 for the ethyl analog vs. 1.88 for the target) [1]. The target's solubility is favorable for aqueous-based assays.

Solubility Aqueous media Biochemical assays

Vendor-Specific Purity and QC Documentation: Bidepharm 95% vs. MolCore 98%

Commercial sources offer the compound at two distinct purity tiers: Bidepharm lists standard purity at 95% with batch-specific NMR, HPLC, and GC reports available , while MolCore offers a higher purity grade of 98% under ISO certification . The 3% absolute difference can be critical for applications requiring minimal impurity interference, such as high-throughput screening or crystallography.

Purity Quality control Reproducibility

Predicted LogP and Lipophilicity Profile for Blood-Brain Barrier Penetration Prediction

The compound has a calculated LogP of 1.88 , placing it in the optimal range (1-3) for central nervous system (CNS) drug candidates. This is distinct from the primary amine analog (LogP ~1.46) and the ethyl-linker analog (LogP ~1.57) . The moderate lipophilicity of 938458-93-6 may facilitate passive diffusion across biological membranes while maintaining adequate aqueous solubility.

Lipophilicity CNS drug discovery ADME

Optimal Research and Industrial Applications for N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine (938458-93-6)


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

As a benzimidazole-containing fragment, this compound serves as a core scaffold for generating kinase inhibitors. Its balanced LogP (1.88) and hydrogen-bonding capacity (2 donors/3 acceptors) make it suitable for fragment library design . The N-methylmethanamine handle can be further elaborated to optimize potency and selectivity against targets such as CDKs, GSK-3β, or Aurora kinases [1].

Synthesis of Advanced Building Blocks for CNS-Penetrant Candidates

The compound's LogP of 1.88 falls within the favorable range for CNS drug candidates . It can be employed as a key intermediate in the synthesis of more complex molecules intended for neurological or psychiatric indications, where moderate lipophilicity and low molecular weight are advantageous [1].

Quality Control and Analytical Standard in High-Purity Research

With commercially available purity grades up to 98% (MolCore) and batch-specific analytical documentation from vendors like Bidepharm [1], the compound can serve as a reliable reference standard for LC-MS calibration, NMR spectroscopy, or HPLC method development in drug discovery settings.

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